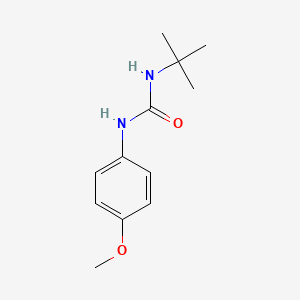

1-Tert-butyl-3-(4-methoxyphenyl)urea

Description

1-Tert-butyl-3-(4-methoxyphenyl)urea is a urea derivative characterized by a tert-butyl group attached to one aromatic ring and a methoxyphenyl group on the opposing nitrogen of the urea core. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antiproliferative agents, owing to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

1-tert-butyl-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)13-9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDBOCGAGVAAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(4-methoxyphenyl)urea can be synthesized through the reaction of tert-butyl isocyanate with 4-methoxyaniline. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is exothermic and proceeds with high yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted ureas.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized urea derivatives.

Reduction: Amine derivatives.

Substitution: Substituted urea compounds.

Scientific Research Applications

1-Tert-butyl-3-(4-methoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing urea-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- The methoxyphenyl group may contribute to electron-donating effects, influencing reactivity in hydrogen-bonding interactions or catalytic processes .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 1-Tert-butyl-3-(4-methoxyphenyl)urea, and how can reaction yields be maximized?

The compound is typically synthesized via urea-forming reactions, such as the coupling of isocyanates with amines. A common method involves reacting 4-methoxyphenyl isocyanate with tert-butylamine under anhydrous conditions. To maximize yields, parameters like temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized. Characterization via NMR and mass spectrometry is critical to confirm purity and structure .

Q. How can the stability of this compound be maintained during storage and experimentation?

Stability is influenced by moisture, light, and temperature. Store the compound in a desiccator at –20°C under inert gas (e.g., argon). Avoid protic solvents, as urea derivatives can hydrolyze under acidic/basic conditions. Stability assays using HPLC or TLC over time can identify degradation products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (singlet at ~1.3 ppm for ¹H; ~28 ppm for ¹³C) and methoxyphenyl moiety (aromatic protons at 6.5–7.5 ppm; methoxy at ~3.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~265).

- IR : Urea carbonyl stretches appear near 1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s bioactivity compared to other alkyl substituents?

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with methyl or cyclohexyl analogs can reveal steric and electronic effects on target binding. Molecular docking simulations may predict interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Normalize data using positive controls (e.g., known enzyme inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests). Statistical meta-analysis of replicate experiments is critical .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Systematic modifications include:

Q. What mechanistic insights explain its inhibitory effects on specific enzymes (e.g., kinases or proteases)?

Pre-steady-state kinetic assays (e.g., stopped-flow fluorescence) can elucidate binding kinetics (kₒₙ/kₒff). Competitive inhibition may occur if the urea moiety mimics ATP’s adenine in kinases. Crystallography or cryo-EM of enzyme-ligand complexes provides structural validation .

Methodological Considerations

Q. How to validate purity for in vivo studies?

Use a combination of:

- HPLC : Purity ≥95% with a single peak at λ = 254 nm.

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3%).

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues .

Q. What computational tools predict metabolic pathways and toxicity?

Software like Schrödinger’s ADMET Predictor or SwissADME models hepatic metabolism (e.g., CYP450-mediated oxidation of the methoxy group). In vitro microsomal assays (human liver microsomes) validate predictions experimentally .

Q. How to address low solubility in aqueous buffers for cellular assays?

- Use co-solvents (e.g., DMSO ≤0.1%) with solubility enhancers (cyclodextrins).

- Prepare stock solutions in ethanol or PEG-400.

- Dynamic light scattering (DLS) monitors aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.